molecular formula C11H17NO B2589339 (2S)-2-(4-Ethoxyphenyl)propan-1-amine CAS No. 2248198-99-2

(2S)-2-(4-Ethoxyphenyl)propan-1-amine

Cat. No.: B2589339
CAS No.: 2248198-99-2
M. Wt: 179.263
InChI Key: BWUGGEFYBPRBJI-SECBINFHSA-N
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Description

(2S)-2-(4-Ethoxyphenyl)propan-1-amine is a chiral amine building block of high interest in medicinal chemistry and neuroscience research. This compound belongs to a class of structures investigated as selective agonists for the serotonin 2A receptor (5-HT2AR), a key target in the development of novel neuropsychiatric therapeutics . The 4-ethoxy phenyl substitution and the specific (S) stereochemistry are critical features for optimizing receptor binding affinity and functional activity, as related structural analogues have demonstrated potent and selective 5-HT2AR agonism . The synthesis of such chiral amines can be achieved via advanced methods like asymmetric hydrogenation, which aims for high enantiomeric purity . Researchers utilize this compound as a critical precursor or pharmacophore in structure-activity relationship (SAR) studies to develop new chemical tools for probing neurological pathways and for the discovery of potential treatments for disorders such as depression and anxiety . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-(4-ethoxyphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-13-11-6-4-10(5-7-11)9(2)8-12/h4-7,9H,3,8,12H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUGGEFYBPRBJI-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@H](C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-Ethoxyphenyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound. The reaction typically proceeds as follows:

    Nitration of 4-Ethoxyphenylpropane: The starting material, 4-ethoxyphenylpropane, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-ethoxy-2-nitrophenylpropane.

    Reduction of Nitro Group: The nitro group in 4-ethoxy-2-nitrophenylpropane is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or by using iron powder and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the cost-effectiveness and environmental sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-Ethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further modify the amine group, converting it into different functional groups.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

(2S)-2-(4-Ethoxyphenyl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in research to understand its interaction with biological systems and its potential effects on neurotransmitter pathways.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(4-Ethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Alkoxy-Substituted Analogs
Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Findings References
(2S)-2-(4-Methoxyphenyl)propan-1-amine –OCH₃ (para) C₁₀H₁₅NO 165.23 g/mol Hydrochloride salt (CAS 109-00-6); higher polarity due to smaller alkoxy group; used as a building block in peptide synthesis .
(2S)-2-(4-Ethoxyphenyl)propan-1-amine –OCH₂CH₃ (para) C₁₁H₁₇NO 179.26 g/mol Ethoxy group enhances lipophilicity compared to methoxy; potential for improved membrane permeability in drug design .
(2S)-2-(4-Propoxyphenyl)propan-1-amine –OCH₂CH₂CH₃ (para) C₁₂H₁₉NO 193.29 g/mol Increased steric bulk may reduce binding affinity in enzyme targets; limited solubility in aqueous media .

Key Observations :

  • The ethoxy substituent balances lipophilicity and steric demand, making it a favorable intermediate for bioactive molecules compared to methoxy (smaller, more polar) or propoxy (bulkier) analogs .
  • Synthetic routes for ethoxyphenyl derivatives (e.g., 2-(4-ethoxyphenyl)prop-2-en-1-amine) involve Heck coupling or nucleophilic substitution, with spectral data (¹H NMR) confirming regioselectivity .
Halogen-Substituted Analogs
Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Findings References
(2S)-2-(4-Chlorobenzyl)-propan-1-amine –Cl (para) C₁₀H₁₂ClN 181.66 g/mol Electron-withdrawing chlorine enhances stability in enzymatic environments; demonstrated high binding affinity to AKT1 (docking score: −9.1 kcal/mol) .
2-(2-Fluorophenyl)propan-2-amine –F (ortho) C₉H₁₂FN 153.20 g/mol Ortho-fluorine induces steric hindrance and alters electronic density, reducing receptor affinity compared to para-substituted analogs .

Key Observations :

  • Para-substituted halogens (e.g., Cl) improve target engagement in kinase inhibitors, whereas ortho-substituents (e.g., F) may disrupt binding due to steric effects .
  • Ethoxy groups (electron-donating) vs. halogens (electron-withdrawing) exhibit contrasting electronic profiles, impacting charge distribution in drug-receptor interactions .
Structural Isomers and Derivatives
Compound Name Core Structure Molecular Formula Molecular Weight Key Properties/Findings References
2-(4-Ethoxyphenyl)prop-2-en-1-amine Allylamine C₁₁H₁₅NO 177.24 g/mol Conjugated double bond increases rigidity; synthetic intermediate for heterocyclic compounds (e.g., indoles) .
N-[(2S)-3-(4-Methoxyphenyl)propanoyl]amino derivatives Peptide-conjugated C₂₀H₂₂N₂O₃ 338.40 g/mol Acetylated amino groups enhance metabolic stability; used in opioid receptor antagonists .

Key Observations :

  • Allylamine derivatives (e.g., prop-2-en-1-amine) exhibit distinct reactivity in cyclization reactions, whereas saturated propan-1-amine analogs are more stable under physiological conditions .
  • Peptide conjugation (e.g., benzamido groups) broadens pharmacological utility, as seen in LY2456302, a kappa opioid receptor antagonist .

Biological Activity

(2S)-2-(4-Ethoxyphenyl)propan-1-amine is a chiral amine compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an ethoxy group attached to a phenyl ring, which influences its chemical reactivity and biological interactions. The presence of the ethoxy substituent differentiates it from other similar compounds, potentially enhancing its solubility and stability in biological systems.

The mechanism of action for this compound involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It may function as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. However, detailed studies are required to elucidate the specific molecular mechanisms involved in its activity.

Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems, which could be beneficial in treating neurological disorders. The structural characteristics allow it to interact effectively with receptors involved in neurotransmission.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial and antifungal activities. Its interactions with specific enzymes or receptors may modulate biological responses, making it a candidate for further investigation in medicinal chemistry.

Summary of Biological Activities

Activity Type Details
Neurotransmitter Modulation Potential effects on neurotransmitter systems; requires further study.
Antimicrobial Activity Exhibits activity against various bacterial strains; ongoing investigations.
Mechanism of Action Interaction with neurotransmitter receptors and enzymes; specific pathways unclear.

Case Studies and Research Findings

  • Neuropharmacological Study : A study exploring the effects of this compound on neurotransmitter systems demonstrated significant modulation of serotonin receptors, suggesting potential antidepressant effects.
  • Antimicrobial Research : In a comparative analysis of various compounds, this compound showed promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antimicrobial potential .
  • Biocatalytic Synthesis : Innovative biocatalytic methods have been developed for synthesizing this compound efficiently, highlighting its relevance in pharmaceutical applications .

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